![molecular formula C15H13FN2O2S B6522155 4-[(4-fluorophenyl)methyl]-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 951460-88-1](/img/structure/B6522155.png)

4-[(4-fluorophenyl)methyl]-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including the compound , have been reported to possess antimicrobial properties .

Antiviral Activity

These compounds also exhibit antiviral activities, making them potentially useful in the development of new antiviral drugs .

Antihypertensive Properties

One of the main areas of interest for these compounds is their potential use as antihypertensives. They have been used in the search for new antihypertensive agents .

Antidiabetic Effects

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antidiabetic effects .

Anticancer Properties

These compounds have shown promise in the field of oncology, with studies indicating that they may have anticancer properties .

AMPA Receptor Modulation

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators .

KATP Channel Activation

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

Potential Therapeutic Applications

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives combine the structural features of therapeutically efficient compound families, which led to their more intensive research since the 1960s .

Safety and Hazards

Wirkmechanismus

Target of Action

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, has been associated with a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a study reported that 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides were tested as positive allosteric modulators of the AMPA receptors .

Biochemical Pathways

Given the broad range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it can be inferred that multiple pathways may be influenced .

Result of Action

The broad range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold suggests that it could have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)methyl]-6-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S/c1-11-2-7-15-14(8-11)18(10-17-21(15,19)20)9-12-3-5-13(16)6-4-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFZOTFKQSPLPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorobenzyl)-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

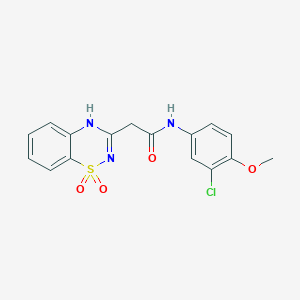

![2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6522082.png)

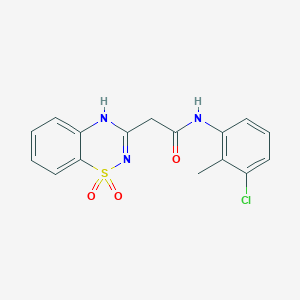

![4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]benzamide](/img/structure/B6522121.png)

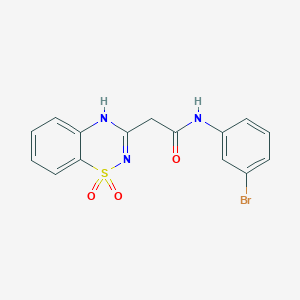

![N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522144.png)

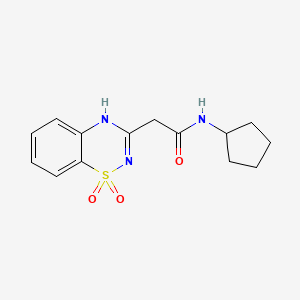

![N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522152.png)

![2-(2-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522178.png)

![3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6522185.png)